2,7-Dibromopyrene CAS number and properties
2,7-Dibromopyrene CAS number and properties
An In-depth Technical Guide to 2,7-Dibromopyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,7-dibromopyrene, a key intermediate in the fields of organic electronics, materials science, and pharmaceutical research. Its unique polycyclic aromatic structure and versatile reactivity make it a valuable building block for the synthesis of novel functional materials and complex organic molecules.
Core Properties of 2,7-Dibromopyrene
CAS Number: 102587-98-4[1][2][3][4][5]
2,7-Dibromopyrene is a polycyclic aromatic hydrocarbon characterized by a pyrene (B120774) core with two bromine atoms substituted at the 2 and 7 positions.[2] This substitution pattern imparts specific electronic properties and allows for further functionalization, making it a valuable precursor in organic synthesis.[2][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,7-dibromopyrene is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₈Br₂ | [1][2][3][5] |
| Molecular Weight | 360.05 g/mol | [2][7] |
| Appearance | Light yellow to yellow to orange powder/crystal | [2][4][7] |
| Melting Point | 321 °C | [1][3][7] |
| Boiling Point | 469.56 °C at 760 mmHg (Predicted) | [1][3] |
| Solubility | Very slightly soluble in Benzene (heated), Chloroform, and DMSO | [1][3] |
| Density | 1.853 g/cm³ (Predicted) | [1][3] |
| Storage | Sealed in a dry, room temperature environment. Recommended to be stored in a cool, dark place (<15°C). | [1][3][7] |
Synthesis and Reactivity
The synthesis of 2,7-dibromopyrene can be achieved through a multi-step process. One common method involves the bromination of 4,5,9,10-tetrahydropyrene, followed by dehydrogenation.[5] The bromine atoms at the 2 and 7 positions are amenable to various cross-coupling reactions, making 2,7-dibromopyrene a versatile building block.
Key Reactions
2,7-Dibromopyrene is a key substrate for several important carbon-carbon and carbon-nitrogen bond-forming reactions, including:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling 2,7-dibromopyrene with organoboron compounds.[8][9] This allows for the introduction of a wide range of aryl and vinyl substituents.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from 2,7-dibromopyrene.[10][11][12]
-
Sonogashira Coupling: This reaction is utilized to couple terminal alkynes with 2,7-dibromopyrene, forming carbon-carbon bonds and introducing alkynyl moieties.[13][14]
Experimental Protocols
Detailed methodologies for key reactions involving 2,7-dibromopyrene are provided below.
Synthesis of 2,7-Dibromopyrene
A two-step synthesis starting from pyrene has been reported.[15] This involves the hydrogenation of pyrene to 4,5,9,10-tetrahydropyrene, followed by iron-catalyzed dibromination and subsequent reoxidation.[15] An alternative approach involves the direct bromination of pyrene under specific conditions to favor substitution at the 2 and 7 positions.[5]
Suzuki-Miyaura Cross-Coupling of 2,7-Dibromopyrene
Objective: To synthesize a 2,7-diarylpyrene derivative.
Materials:
-
2,7-Dibromopyrene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KF)
-
Solvent (e.g., 1,4-dioxane (B91453), toluene, or DME, often with water)
Procedure:
-
In a Schlenk flask, combine 2,7-dibromopyrene (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 2,7-Dibromopyrene
Objective: To synthesize a 2,7-diaminopyrene derivative.
Materials:
-
2,7-Dibromopyrene
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(I) dimer)
-
Phosphine (B1218219) ligand (e.g., a biaryl phosphine ligand)
-
Base (e.g., NaOtBu or KOtBu)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst, ligand, and base.
-
Add 2,7-dibromopyrene (1 equivalent) to the tube.
-
Seal the tube and remove it from the glovebox.
-
Add the anhydrous, deoxygenated solvent and the amine (2.2-2.5 equivalents) via syringe.
-
Heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate key experimental workflows involving 2,7-dibromopyrene.
Caption: Synthesis of 2,7-Dibromopyrene from Pyrene.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Applications
2,7-Dibromopyrene is a crucial intermediate in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[2] Its rigid, planar pyrene core provides a foundation for creating extended π-conjugated systems with desirable photophysical properties.[6] The ability to introduce different functional groups at the 2 and 7 positions allows for the fine-tuning of the electronic and optical properties of the resulting materials.[15]
In the pharmaceutical industry, 2,7-dibromopyrene serves as a versatile scaffold for the synthesis of complex molecules with potential biological activity.[6] The pyrene framework can be elaborated through various chemical transformations to generate libraries of compounds for drug discovery programs.[6]
Safety Information
2,7-Dibromopyrene should be handled with appropriate safety precautions. It may cause skin and serious eye irritation.[7] It is recommended to wear protective gloves, eye protection, and face protection when handling this compound.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2,7-Dibromopyrene|lookchem [lookchem.com]
- 2. CAS 102587-98-4: 2,7-Dibromopyrene | CymitQuimica [cymitquimica.com]
- 3. 2,7-Dibromopyrene CAS#: 102587-98-4 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,7-Dibromopyrene | 102587-98-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 14. High-yield syntheses of doubly 2,7-dialkynylpyrene-threaded photostable [8]rotaxanes exhibiting extremely bright circularly polarized luminescence - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06304C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
